Lipophilicity Comparison: Reduced LogP vs. 4-Bromobenzyl Analog
The target compound's computed XLogP3-AA is 4.3 [1]. Its closest commercially available analog, 2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline, has a computed XLogP3-AA of 4.9 [2]. This difference of 0.6 logP units suggests the target compound has slightly lower lipophilicity, which can impact membrane permeability and solubility profiles.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline: 4.9 |
| Quantified Difference | Difference of -0.6 logP units |
| Conditions | Computed property data from PubChem release 2025.09.15. |
Why This Matters
This quantitative difference in lipophilicity can directly affect in vitro assay behavior and should be a key consideration when selecting between these structurally similar compounds for cell-based studies.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 897291, 2-(Benzylthio)-6-methoxy-4-methylquinazoline. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1917425, 2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline. Retrieved April 22, 2026. View Source
